molecular formula C16H16ClNO B5861557 N-[(2-chlorophenyl)methyl]-3-phenylpropanamide

N-[(2-chlorophenyl)methyl]-3-phenylpropanamide

Cat. No.: B5861557
M. Wt: 273.75 g/mol
InChI Key: GMCOHWGFMBHHQI-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to a phenylpropanamide backbone

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-chlorobenzyl)-3-phenylpropanamide and its derivatives are extensively studied in the field of chemical synthesis and structural analysis. For instance, Demir et al. (2016) focused on the synthesis and characterization of a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. They utilized X-ray diffraction, IR, NMR, and UV-Vis spectra for characterization and also performed computational studies using DFT calculations to analyze its structure and properties (Demir et al., 2016).

Chemoselective Reactions

In another study, Hajji et al. (2002) investigated the reactivity of a structurally related compound, (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, against dihaloalkanes and aldehydes. Their research provided insights into chemoselective reactions, leading to the synthesis of hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).

Novel Synthetic Pathways

Research by Wang et al. (2021) introduced a new approach for synthesizing 3,3-disubstituted oxindole derivatives using phenylpropanamide derivatives. This study highlights an efficient and metal-free method for intramolecular C-N bond formation, showcasing the potential of phenylpropanamide derivatives in organic synthesis (Wang et al., 2021).

Spectroscopic and Computational Studies

Öztürk et al. (2019) conducted comprehensive structural, vibrational, magnetic, and electronic analyses of N-phenylpropanamide. They combined experimental techniques with DFT/B3LYP computational methods, providing a deeper understanding of the molecular properties of such compounds (Öztürk et al., 2019).

Antimicrobial Activity

The antimicrobial properties of phenylpropanamide derivatives have also been a subject of interest. Idhayadhulla et al. (2014) synthesized a series of N-phenylacetamide derivatives and evaluated their antibacterial and antifungal activities. Their findings contribute to the understanding of the potential use of these compounds in antimicrobial applications (Idhayadhulla et al., 2014).

Biochemical Receptor Interaction

Li et al. (2009) focused on the synthesis and structure-activity relationship of N-benzyl-3-phenylpropanamides as antagonists of the TRPV1 receptor. This research is significant in understanding the interaction of phenylpropanamides with biochemical receptors, leading to potential therapeutic applications (Li et al., 2009).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-phenylpropanamide typically involves the reaction of 2-chlorobenzylamine with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-purity starting materials and efficient catalysts ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-9-5-4-8-14(15)12-18-16(19)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCOHWGFMBHHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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